benzyl N-(1-carbamoyl-2-phenylethyl)carbamate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate typically involves the reaction of benzyl chloroformate with an amino acid derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate include various substituted carbamates, amines, and alcohols .
Scientific Research Applications
Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present . The pathways involved may include those related to protein synthesis, signal transduction, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate include:
Benzyl carbamate: A simpler carbamate with similar protecting group properties.
N-Boc protected amines: Commonly used in peptide synthesis.
N-Cbz protected amines: Used for protecting amines in organic synthesis.
Uniqueness
Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate is unique due to its specific structure, which allows it to be used in a variety of chemical reactions and applications.
Biological Activity
Benzyl N-(1-carbamoyl-2-phenylethyl)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique molecular structure that combines a benzyl group with a carbamate moiety attached to a phenylethyl group. This structural configuration may contribute to its diverse biological activities, including interactions with various enzymes and receptors.
The mechanism of action for this compound involves its interaction with specific molecular targets. It is hypothesized that the compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The precise pathways and targets are still under investigation, but preliminary studies suggest significant interactions with cholinergic systems, which are crucial for neurotransmission.
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Antimicrobial Activity : The compound exhibits antimicrobial properties, making it a candidate for further exploration in treating infections.
- Antitumor Potential : Studies have indicated that derivatives of carbamate compounds can inhibit tumor cell proliferation, suggesting that this compound may possess similar properties. For instance, related compounds have shown effectiveness against various cancer cell lines .
- Neuroprotective Effects : Some research indicates potential neuroprotective effects, particularly in models of neurodegenerative diseases. The interaction with cholinergic pathways may enhance cognitive functions and protect against neuronal damage .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and related compounds:
- Inhibition of Acetylcholinesterase (AChE) : A study on sulfonamide-based carbamates indicated that similar compounds exhibit strong inhibition of AChE, which could be relevant for developing treatments for Alzheimer’s disease .
- Antibiotic-Induced Intestinal Injury : Research on related compounds has demonstrated protective effects against antibiotic-induced intestinal injury, highlighting the potential therapeutic applications in gastrointestinal health .
- Antitumor Activity : In vitro studies have shown that certain carbamate derivatives can inhibit tumor cell lines effectively. For example, compounds were tested against laryngeal carcinoma cells and showed significant cytotoxicity .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with other related compounds:
Compound Name | Biological Activity | Mechanism |
---|---|---|
Benzyl Carbamate | Moderate antimicrobial | Enzyme inhibition |
Methyl Carbamate | Antitumor effects | Cell cycle arrest |
This compound | Antimicrobial, neuroprotective | Enzyme modulation |
Properties
IUPAC Name |
benzyl N-(1-amino-1-oxo-3-phenylpropan-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c18-16(20)15(11-13-7-3-1-4-8-13)19-17(21)22-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H2,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBOFAIEPRHUSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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